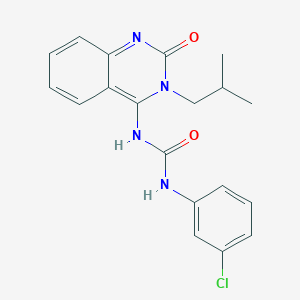
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a tricyclic structure This particular compound is characterized by the presence of a phenylsulfonyl group attached to the phenyl ring, which is further connected to the phenoxazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of the phenoxazine core with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes. These methods would focus on optimizing reaction conditions to achieve high yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxazine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted phenoxazine derivatives.
Aplicaciones Científicas De Investigación
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with biological macromolecules, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound without the phenylsulfonyl group.
10-Phenyl-10H-phenoxazine: A similar compound with a phenyl group instead of a phenylsulfonyl group.
10-(4-Methylphenyl)-10H-phenoxazine: A derivative with a methylphenyl group.
Uniqueness
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications that other phenoxazine derivatives may not be able to achieve.
Propiedades
Fórmula molecular |
C24H17NO3S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
10-[4-(benzenesulfonyl)phenyl]phenoxazine |
InChI |
InChI=1S/C24H17NO3S/c26-29(27,19-8-2-1-3-9-19)20-16-14-18(15-17-20)25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17H |
Clave InChI |
FUUBWPPJXGUILL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)
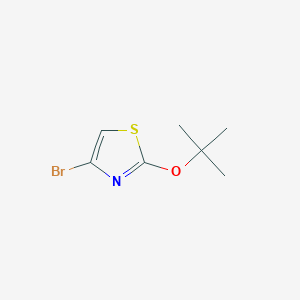
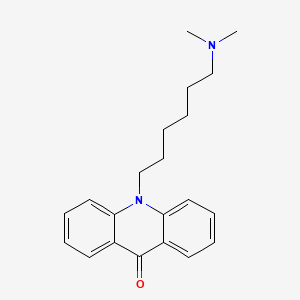
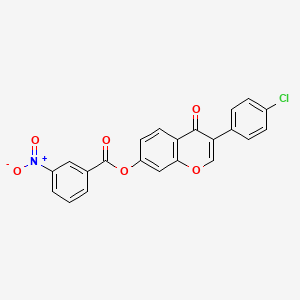
![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
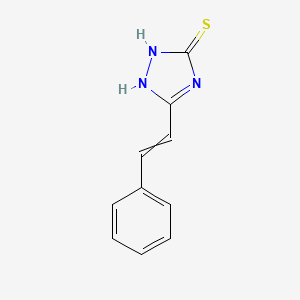
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
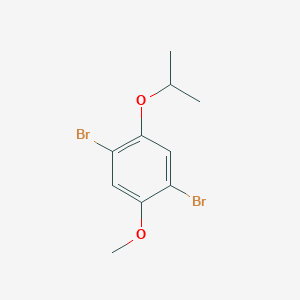
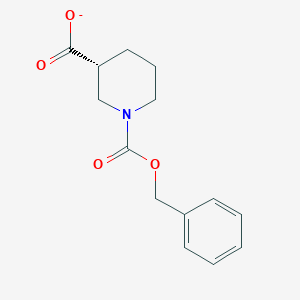

![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
